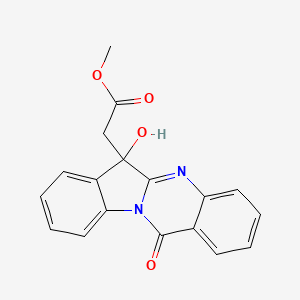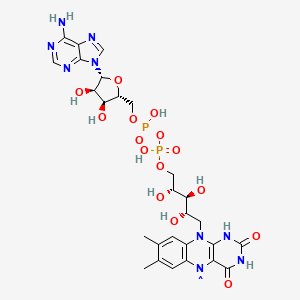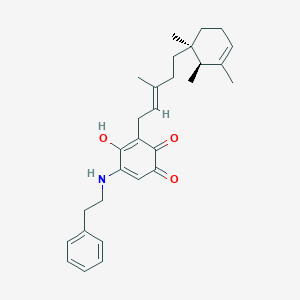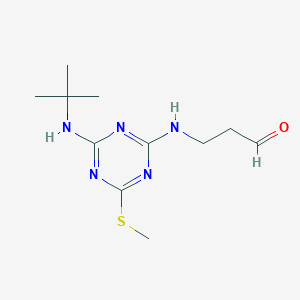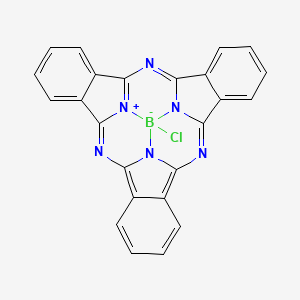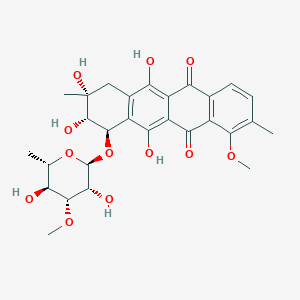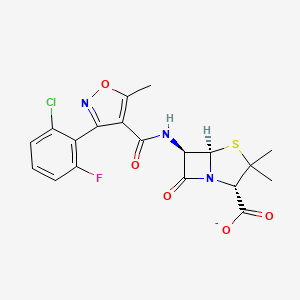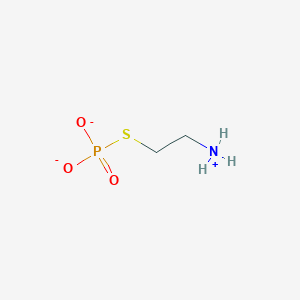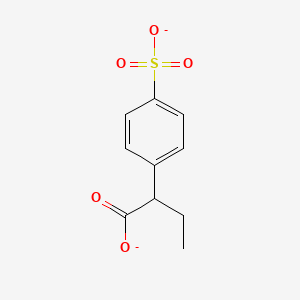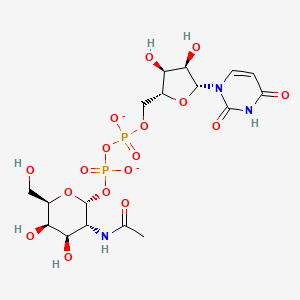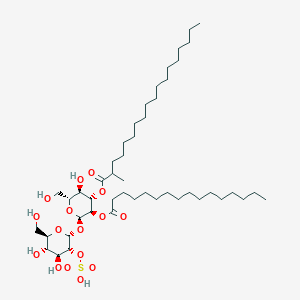
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 2-methyloctadecanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Applications De Recherche Scientifique
1. Characterization in Mycobacterium tuberculosis Hydroxyphthioceranoic and phthioceranoic acids are key components of sulfolipids found in the cell wall of Mycobacterium tuberculosis. These complex lipids, including families like sulfolipid II, are crucial for the bacterium's structure and pathogenesis. Innovative mass spectrometric approaches with charge-reverse derivatization have been developed for their detailed characterization, confirming the predominance of sulfolipid II species in the cell wall of M. tuberculosis (Hsu, 2016).
2. Structural Analysis of Trehalose Derivatives Studies have detailed the structures of various substituted alpha,alpha'-trehalose derivatives. These structures are essential for understanding the molecular interactions and framework of these compounds, which can be pivotal in biological systems and applications (Baddeley et al., 2004).
3. Role in Trehalose Metabolism in Mycobacteria Trehalose plays a multifunctional role in mycobacteria, being a core element of glycolipids like sulfolipids and polyacyltrehalose, and is vital in the formation of the mycolic acid cell wall layer. It's part of a complex metabolic network, impacting the bacterium's virulence and interaction with the host (Kalscheuer & Koliwer-Brandl, 2014).
4. Biosynthesis and Function of Polyacyltrehalose Polyacyltrehalose (PAT), a unique glycolipid in M. tuberculosis, is synthesized through a pathway involving specific acyltransferases like PapA3. Understanding the biosynthesis and function of PAT provides insights into the bacterium's pathogenic mechanisms and potential therapeutic targets (Hatzios et al., 2009).
5. Trehalose as a Multifunctional Molecule Beyond its role in mycobacteria, trehalose is recognized for its protective properties against various stress conditions and its significance in different organisms. Its biosynthesis pathways and functional roles in cellular protection and stress response are areas of significant research interest (Elbein et al., 2003).
Propriétés
Nom du produit |
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Formule moléculaire |
C47H88O16S |
Poids moléculaire |
941.3 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 2-methyloctadecanoate |
InChI |
InChI=1S/C47H88O16S/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-35(3)45(54)61-42-40(52)37(34-49)59-47(62-46-43(63-64(55,56)57)41(53)39(51)36(33-48)58-46)44(42)60-38(50)32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h35-37,39-44,46-49,51-53H,4-34H2,1-3H3,(H,55,56,57)/t35?,36-,37-,39-,40-,41+,42+,43-,44-,46-,47-/m1/s1 |
Clé InChI |
JKDUJLMQCDQDPP-TYJYIGFGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



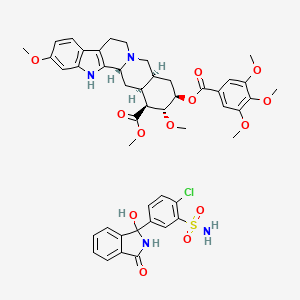
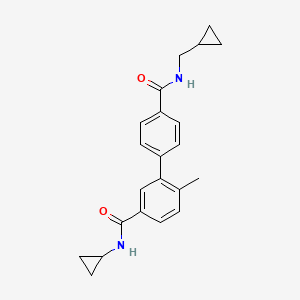
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
